Ethyl 4-ethylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-ethylpyrimidine-5-carboxylate is a chemical compound with the molecular weight of 152.15 . The physical form of this compound is a powder .
Physical And Chemical Properties Analysis
Ethyl 4-ethylpyrimidine-5-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 152.15 . More detailed physical and chemical properties may be found in its Safety Data Sheet .Scientific Research Applications
Biological Activities :
- Antibacterial Activity : Ethyl 4-ethylpyrimidine-5-carboxylate derivatives exhibit in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Alsharif et al., 2018).
- Antioxidant Agents : Certain derivatives, such as substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, show promising antioxidant activity (Asha et al., 2009).
- HIV-1 Protease Inhibition : Some derivatives demonstrate potential as HIV-1 protease inhibitors, with promising spectroscopic and nonlinear optical properties (Pekparlak et al., 2020).
- Cytotoxic Activity Against Cancer Cells : Novel 5-methyl-4-thiopyrimidine derivatives synthesized from this compound have shown cytotoxic activity against various cancer cells (Stolarczyk et al., 2018).
Chemical Synthesis and Applications :
- Synthesis of Imidazopyrimidine and Aminoindole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, related to ethyl 4-ethylpyrimidine-5-carboxylate, can be used to synthesize imidazopyrimidine and aminoindole derivatives through intramolecular cyclisation (Marjani & Khalafy, 2010).
- Preparation of Potent CK2 Inhibitors : The Minisci reaction with derivatives of ethyl 4-ethylpyrimidine-5-carboxylate is useful for synthesizing 5-halopyrimidine-4-carboxylic acid esters, essential in the preparation of potent CK2 inhibitors like CX-5011 (Regan et al., 2012).
Pharmacological Applications :
- Histamine H2-Receptor Antagonists : The 5-halogeno-analogues of metiamide and cimetidine synthesized from ethyl 4-ethylpyrimidine-5-carboxylate derivatives are effective histamine H2-receptor antagonists (Brown et al., 1980).
- Analgesic, Antiinflammatory, and Immunosuppressive Properties : Pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives show analgesic, antiinflammatory, and immunosuppressive properties (Malinka et al., 1989).
Novel Drug Targets :
- Unique Molecular Structure : Some derivatives, like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, present unique molecular structures, indicating their potential as novel drug targets (Suwito et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-ethylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOXGOGTWSQQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526169 | |
Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethylpyrimidine-5-carboxylate | |
CAS RN |
110960-75-3 | |
Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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